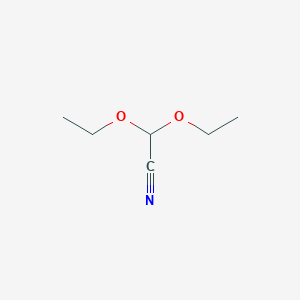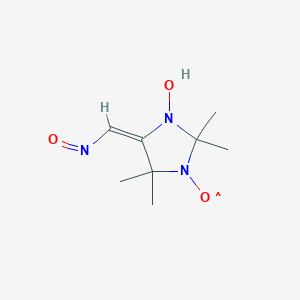
4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl, commonly known as TEMPOL, is a stable nitroxide radical that has been extensively studied for its potential therapeutic applications. It is a potent antioxidant that can scavenge free radicals and protect cells from oxidative stress.
Mechanism Of Action
The mechanism of action of TEMPOL is primarily attributed to its antioxidant properties. TEMPOL can scavenge free radicals and prevent lipid peroxidation, protein oxidation, and DNA damage. It can also regulate the activity of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical And Physiological Effects
TEMPOL has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, reducing inflammation, and enhancing tissue repair. It can also improve mitochondrial function and reduce apoptosis.
Advantages And Limitations For Lab Experiments
One of the major advantages of TEMPOL is its stability and ease of use. It can be easily synthesized and stored for long periods without degradation. It is also relatively safe and non-toxic, making it suitable for use in animal and human studies. However, one of the limitations of TEMPOL is its solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on TEMPOL. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, the development of novel TEMPOL derivatives with improved solubility and efficacy is an active area of research.
Conclusion:
In conclusion, TEMPOL is a stable nitroxide radical that has significant potential for therapeutic applications. Its antioxidant properties and ability to regulate various signaling pathways make it a promising candidate for the treatment of various diseases. The synthesis of TEMPOL is relatively simple, and its safety and non-toxicity make it suitable for use in animal and human studies. Further research on TEMPOL and its derivatives is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of TEMPOL can be achieved by several methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with aldehydes, ketones, or nitriles. One of the most commonly used methods is the reaction of TEMPO with p-tolualdehyde in the presence of sodium borohydride. The reaction yields TEMPOL with a high yield and purity.
Scientific Research Applications
TEMPOL has been extensively studied for its potential therapeutic applications in various fields, including neuroprotection, cardiovascular disease, cancer, and inflammation. In neuroprotection, TEMPOL has been shown to protect neurons from oxidative stress and reduce the severity of traumatic brain injury. In cardiovascular disease, TEMPOL has been shown to improve endothelial function and reduce blood pressure. In cancer, TEMPOL has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy. In inflammation, TEMPOL has been shown to reduce inflammation and improve tissue repair.
properties
InChI |
InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5+ |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCTTSIAAOCCI-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1[O])(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\N=O)/N(C(N1[O])(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

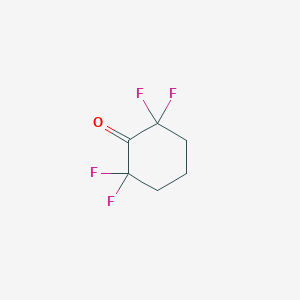
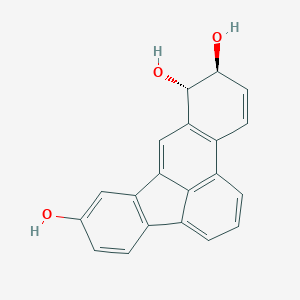
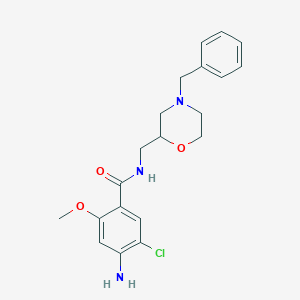
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
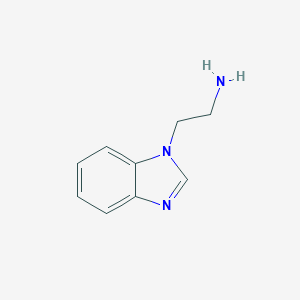
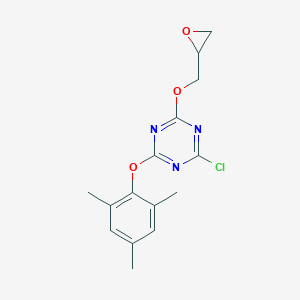
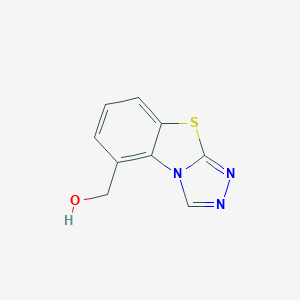
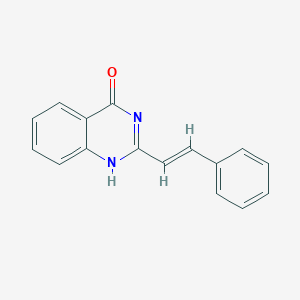
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)

